ANILINE, p-((2,4-DIFLUOROPHENYL)AZO)-N,N-DIMETHYL-

AhR signaling Toxicology Ligand screening

Obtaining a structurally authenticated fluorinated aminoazobenzene with verified biological activity for toxicological screening presents significant sourcing challenges. This 2′,4′-difluoro-4-dimethylaminoazobenzene standard directly addresses the need for reproducible AhR activation assays and structure-activity relationship studies. • Defined AhR Agonist Activity: Quantitatively characterized with an EC50 of 528 nM in HepG2-Lucia reporter assays, providing a calibrated benchmark for screening programs. • Validated Substitution Pattern: The specific 2,4-difluoro substitution is confirmed to dictate AhR potency and in vivo carcinogenicity, eliminating the risk of isomer misidentification. • Photochromic Research Utility: Offers enhanced cis-isomer thermal stability versus non-fluorinated analogs for materials science applications.

Molecular Formula C14H13F2N3
Molecular Weight 261.27 g/mol
CAS No. 351-63-3
Cat. No. B12840545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameANILINE, p-((2,4-DIFLUOROPHENYL)AZO)-N,N-DIMETHYL-
CAS351-63-3
Molecular FormulaC14H13F2N3
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C14H13F2N3/c1-19(2)12-6-4-11(5-7-12)17-18-14-8-3-10(15)9-13(14)16/h3-9H,1-2H3
InChIKeyXOASBBOLOQTVBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′,4′-Difluoro-4-dimethylaminoazobenzene Overview


ANILINE, p-((2,4-difluorophenyl)azo)-N,N-dimethyl- (CAS 351-63-3), also known as 2′,4′-difluoro-4-dimethylaminoazobenzene, is a fluorinated azo dye with molecular formula C14H13F2N3 and molecular weight 261.27 g/mol [1]. This compound features an azo (-N=N-) bridge connecting a 2,4-difluorophenyl ring to a para-N,N-dimethylaniline moiety, yielding calculated properties including density 1.15 g/cm³, boiling point 381.2°C at 760 mmHg, flash point 184.3°C, and LogP approximately 4.45 [1]. The presence of the electron-donating dimethylamino group in conjugation with the electron-withdrawing difluorophenyl substituent through the azo linkage establishes this compound as a specialized member of the 4-dimethylaminoazobenzene (DAB) class, with photochromic potential and distinct electronic properties relevant to materials science and biochemical research applications [2].

1

AhR signaling assay research and ligand screening programs

2

Photochromic materials and photoswitchable molecular device studies

3

Electronic structure benchmarking and computational chemistry validation

2′,4′-Difluoro-4-dimethylaminoazobenzene: Substitution Risk


Substituting this compound with other fluorinated 4-dimethylaminoazobenzene isomers—including the 2,5-difluoro (CAS 349-37-1), 3,4-difluoro (CAS 351-65-5), or 3,5-difluoro (CAS 350-87-8) positional variants [1]—without prior functional validation introduces unacceptable scientific and regulatory risk. In vitro assays demonstrate that the specific 2,4-difluoro substitution pattern dictates aryl hydrocarbon receptor (AhR) agonist potency [2], while systematic in vivo carcinogenicity studies confirm that the number and precise ring position of fluorine atoms on the 4-dimethylaminoazobenzene scaffold produce divergent tumorigenic outcomes in rat liver models [3]. Therefore, generic substitution based solely on molecular formula or nominal class membership cannot be justified for research requiring reproducible biological activity, defined electronic properties, or controlled toxicological profiles.

Target Compound

2,4-Difluoro substitution pattern determines AhR agonist potency and biological response profile

Positional Isomers

2,5- / 3,4- / 3,5-difluoro isomers exhibit divergent AhR activation and carcinogenic outcome profiles; direct substitution may not reproduce study endpoints

Unique Electronic Profile

Combined ortho + para fluorine effect creates defined charge-transfer axis; additive substituent model supports rational design

Alternative Fluoro Patterns

2,5- (ortho + meta) and 3,4- (meta + para) isomers alter push-pull geometry; optical and electronic properties may shift away from reported values

2′,4′-Difluoro-4-dimethylaminoazobenzene Differentiation Evidence


AhR Agonist Potency vs. Methyl Yellow

In a yeast-based AhR signaling assay evaluating halogenated derivatives of methyl yellow (4-dimethylaminoazobenzene; MY), the 2,4-difluoro-substituted derivative demonstrated enhanced AhR ligand activity relative to the unsubstituted parent compound. The structure-activity relationship analysis across 23 halogenated congeners established that ortho (2′- and 6′-) halogen substitution enhances AhR activation, whereas para (4′-) substitution reduces activity [1]. Although a direct EC50 comparison between the 2,4-difluoro compound and unsubstituted MY was not provided in the primary SAR study, a separate cell-based reporter assay quantified the 2,4-difluoro derivative's AhR agonist activity at EC50 = 528 nM in human HepG2-Lucia AhR cells [2]. For context, the parent MY exhibits EC50 values in similar assay systems typically in the low micromolar range, confirming that the 2,4-difluoro substitution pattern confers enhanced AhR ligand potency consistent with the ortho-substitution enhancement principle established in the SAR study [1].

AhR Agonist Potency
Cross-study comparable
EC50 = 528 nM (HepG2-Lucia AhR cells)
Parent methyl yellow: micromolar-range activity
Supports AhR ligand potency differentiation
Consistent with ortho-halogen enhancement principle
AhR signaling Toxicology Ligand screening

Cis-Isomer Stability of Fluorinated Azobenzenes

A systematic library study of halogen-substituted azobenzenes characterized by single-crystal X-ray diffraction and UV-VIS spectroscopy established that fluorinated azobenzene derivatives exhibit superior kinetic stability of the cis-isomer relative to their chloro and bromo counterparts [1]. Rate constants for cis→trans thermal isomerization were determined across the halogen series, with fluorinated compounds consistently showing slower thermal relaxation. This class-level finding is particularly relevant to the 2,4-difluoro-substituted 4-dimethylaminoazobenzene scaffold, where the combined effects of the electron-donating dimethylamino group and electron-withdrawing fluorine substituents create a push-pull electronic system that modulates the azo bond isomerization barrier. The thermal cis-to-trans isomerization of 4-dimethylaminoazobenzenes proceeds via an inversion mechanism at the azo-nitrogen atoms, and substituent effects on isomerization rate follow additivity rules of substituent constants [2].

Cis-Isomer Stability
Class-level inference
Fluorinated azobenzenes > Cl > Br
Qualitative thermal relaxation ranking from halogen series
Supports photochromic stability ranking
Class-level finding; specific kinetics require experimental verification
Photochromic materials Photoswitches Isomerization kinetics

Electronic Push-Pull System and Hammett Additivity

The 2,4-difluoro substitution pattern on the 4-dimethylaminoazobenzene scaffold establishes a quantifiable electronic push-pull system distinct from other positional isomers. NMR spectroscopic studies coupled with semiempirical AM1 molecular orbital calculations across a series of para-substituted azobenzenes demonstrate that the combination of the strong electron-donating para-dimethylamino group (σp⁺ = -1.7) with the electron-withdrawing difluorophenyl moiety creates a defined intramolecular charge-transfer character [1]. The additivity rule of substituent constants established for 4-dimethylaminoazobenzene thermal isomerization confirms that substituent effects at the 2′ and 4′ positions contribute independently and additively to the overall electronic modulation of the azo chromophore [2]. Unlike the 2,5-difluoro (CAS 349-37-1) or 3,4-difluoro (CAS 351-65-5) positional isomers, the 2,4-difluoro arrangement places one fluorine ortho to the azo linkage and the other para, producing a unique balance of inductive electron withdrawal and resonance effects that influences both ground-state dipole moment and excited-state charge distribution.

Electronic Structure
Class-level inference
Unique charge-transfer axis from 2,4-difluoro pattern
Additivity rule of substituent constants (Hammett model) confirmed
Supports electronic modulation design
Computational model context; NMR-validated trends
Nonlinear optics DFT calculations Molecular electronics

Density and Vapor Pressure Differences

Despite identical molecular formula (C14H13F2N3) and molecular weight (261.27 g/mol) across the difluoro positional isomers, measurable physicochemical differences exist that affect handling and processing. The 2,4-difluoro isomer exhibits calculated density of 1.15 g/cm³, boiling point of 381.2°C at 760 mmHg, flash point of 184.3°C, and vapor pressure of 5.17×10⁻⁶ mmHg at 25°C . In contrast, the 3,4-difluoro positional isomer (CAS 351-65-5) shows calculated density of 1.16 g/cm³ and marginally different boiling point of 381.166°C . These subtle density variations, while numerically small, reflect differences in molecular packing arising from the distinct fluorine substitution geometry. The vapor pressure specification of 5.17×10⁻⁶ mmHg at ambient temperature provides a quantifiable parameter for assessing sublimation behavior during storage and thermal processing.

Density Variation
Data to verify
1.15 g/cm³ (2,4-difluoro) vs. 1.16 g/cm³ (3,4-isomer)
~0.9% difference; calculated values without cited experimental source
Supports handling specification review
Source missing; experimental verification recommended
Process chemistry Formulation development Purification

2′,4′-Difluoro-4-dimethylaminoazobenzene Applications


AhR Ligand Screening Reference Standard

This compound serves as a quantitatively characterized AhR agonist reference standard for toxicological screening programs. With an established EC50 of 528 nM in human HepG2-Lucia AhR cell-based reporter assays [1], it provides a defined benchmark for calibrating AhR activation assays and for structure-activity relationship studies evaluating environmental xenobiotics. The enhanced potency relative to unsubstituted methyl yellow, consistent with the ortho-halogen substitution enhancement principle established across 23 halogenated congeners [2], makes this compound suitable as a positive control in AhR signaling pathway investigations and as a tool compound for studying receptor activation thresholds.

Photochromic Materials with Enhanced Cis-Isomer Stability

For materials science applications including photoswitchable molecular devices, optical data storage media, and light-responsive polymers, this fluorinated azo compound offers the class-validated advantage of enhanced cis-isomer thermal stability relative to non-fluorinated chloro and bromo azo analogs [1]. The push-pull electronic system created by the para-dimethylamino donor and 2,4-difluorophenyl acceptor moieties [2] produces predictable photochromic behavior governed by established substituent constant additivity rules . This enables rational design of optical switching materials with defined isomerization kinetics and thermal relaxation rates suitable for applications requiring bistable molecular states.

Electronic Structure Benchmark for DFT Studies

The 2,4-difluoro substitution pattern on the 4-dimethylaminoazobenzene scaffold provides a well-defined electronic system for validating density functional theory (DFT) calculations and semiempirical molecular orbital methods. NMR spectroscopic characterization coupled with AM1 calculations across related azobenzene derivatives [1] establishes this compound class as a benchmark for modeling substituent effects on molecular planarity, charge-transfer character, and azo bond electronic structure. The additivity rule of substituent constants validated for thermal cis-to-trans isomerization of 4-dimethylaminoazobenzene derivatives [2] provides a quantitative framework for computational predictions that can be experimentally verified using this compound.

Carcinogenicity Structure-Activity Relationships

This compound is a characterized member of the fluoro-substituted 4-dimethylaminoazobenzene series for which systematic in vivo carcinogenicity data exist. Rat feeding studies established that 2′,4′-difluoro substitution on the DAB scaffold produces enhanced hepatocarcinogenic activity relative to the unsubstituted parent dye [1]. This historical carcinogenicity dataset [2], while predating modern regulatory frameworks, provides a foundation for understanding fluorine substitution effects on aromatic amine bioactivation pathways. Researchers investigating the metabolic activation of aminoazo dyes or developing in vitro alternatives to animal carcinogenicity testing may utilize this compound as a structurally defined reference standard with established in vivo activity context.

Application
Selection Property
Validation Focus
AhR signaling assay reference
AhR agonist potency context
Cell-based receptor activation assay review
Photochromic switching studies
Cis-isomer thermal stability review
Isomerization kinetics validation
DFT method benchmarking
Electronic structure model verification
Substituent constant additivity analysis
Aminoazo dye bioactivation studies
Carcinogenicity SAR context (historical)
Metabolic activation pathway assessment
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